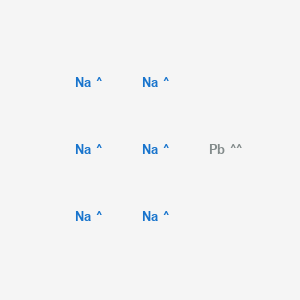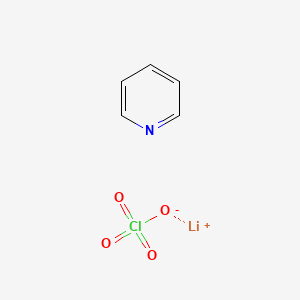
N',2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two benzylidene groups and a phenylhydrazine moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide typically involves the reaction of phenylhydrazine with benzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrazone derivatives, which can further undergo various chemical transformations. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways, contributing to its observed effects .
Comparaison Avec Des Composés Similaires
N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide can be compared with other similar compounds, such as:
N’-Phenyl pyridylcarbohydrazides: These compounds have similar structural features and are known for their broad-spectrum antifungal activity.
Biphenyl-4-carbohydrazide derivatives:
The uniqueness of N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide lies in its specific structural arrangement and the resulting chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
121649-21-6 |
|---|---|
Formule moléculaire |
C21H18N4O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1,3-bis(benzylideneamino)-1-phenylurea |
InChI |
InChI=1S/C21H18N4O/c26-21(24-22-16-18-10-4-1-5-11-18)25(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-17H,(H,24,26) |
Clé InChI |
GHGOTLFQXFCZHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NNC(=O)N(C2=CC=CC=C2)N=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Dimethyl(phenyl)silyl]hexan-1-OL](/img/structure/B14279264.png)






![1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14279314.png)
![3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B14279326.png)
![4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine](/img/structure/B14279330.png)



